7-Bromo Darifenacin
Description
Properties
CAS No. |
1391080-43-5 |
|---|---|
Molecular Formula |
C28H29BrN2O2 |
Molecular Weight |
505.456 |
IUPAC Name |
2-[(3S)-1-[2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H29BrN2O2/c29-25-18-20(17-21-13-16-33-26(21)25)11-14-31-15-12-24(19-31)28(27(30)32,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-10,17-18,24H,11-16,19H2,(H2,30,32)/t24-/m1/s1 |
InChI Key |
OAVXDCGPWGKRGX-XMMPIXPASA-N |
SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC(=C5C(=C4)CCO5)Br |
Synonyms |
(3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Solvent Selection
The alkylation proceeds via an SN2 mechanism, where the pyrrolidine nitrogen attacks the bromoethyl group of the benzofuran derivative. Polar aprotic solvents typically accelerate such reactions, but non-polar hydrocarbons like cyclohexane unexpectedly enhance selectivity by minimizing solvation of the pyrrolidine nitrogen, thereby preserving its nucleophilicity. This suppression of side reactions (e.g., over-alkylation) is critical for achieving yields exceeding 85%.
Table 1: Solvent and Base Combinations in Alkylation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclohexane | K3PO4 | 90 | 87 |
| Toluene | K2CO3 | 90 | 82 |
| Heptane | Na2CO3 | 80 | 78 |
Workup and Phase Separation
Post-reaction, the organic phase is separated and treated with a ketone (e.g., methyl ethyl ketone) and 48% hydrobromic acid to precipitate the hydrobromide salt. Cyclohexane’s low polarity facilitates crystallization of the darifenacin base upon cooling, avoiding energy-intensive solvent evaporation. This one-pot strategy reduces purification steps, making it industrially favorable.
Condensation-Hydrogenation Pathways
WO2011070419A1 introduces a two-step process: condensation of 5-(2-bromoethyl)-2,3-dihydrobenzofuran with 3-(S)-pyrrolidine derivatives, followed by catalytic hydrogenation.
Condensation Conditions
Using K2CO3 in acetonitrile or acetone at 60–80°C, the reaction achieves 90% conversion within 4 hours. Acetonitrile’s high polarity accelerates the reaction but necessitates careful control to avoid cyano-group side reactions.
Table 2: Solvent Impact on Condensation Efficiency
| Solvent | Reaction Time (h) | Purity (%) |
|---|---|---|
| Acetonitrile | 3.5 | 94 |
| Acetone | 4.0 | 92 |
| MIBK | 5.5 | 88 |
Hydrogenation and Purification
The intermediate undergoes hydrogenation with Pd/C in acetic acid, reducing any unsaturated bonds. Subsequent crystallization from acetone/water mixtures (1:1 v/v) at 0–5°C yields darifenacin hydrobromide with >99% purity. This method’s scalability is limited by Pd/C costs but offers superior control over residual solvents.
Tosylation-Decarboxylation Routes
WO2009125426A2 outlines a multi-step synthesis starting from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.
Key Steps and Intermediate Isolation
-
Decarboxylation : Hydrochloric acid-mediated decarboxylation yields (R)-3-pyrrolidinol hydrochloride.
-
Tosylation : Reaction with p-toluenesulfonyl chloride in pyridine produces the tosyl-protected intermediate.
-
Condensation : Sodium hydride facilitates coupling with diphenylacetonitrile, forming the cyano-pyrrolidine derivative.
Table 3: Yield Optimization in Tosylation
| Step | Reagent | Yield (%) |
|---|---|---|
| Decarboxylation | HCl (conc.) | 95 |
| Tosylation | TsCl, Pyridine | 88 |
| Condensation | NaH, DMF | 75 |
Hydrobromide Salt Formation
The final step involves treating darifenacin free base with 48% HBr in acetone, achieving a 92% yield. Crystallization at −20°C enhances polymorphic purity, critical for bioavailability.
Comparative Analysis of Industrial Methods
Table 4: Industrial Method Feasibility
| Method | Cost Efficiency | Yield (%) | Purity (%) |
|---|---|---|---|
| Heterogeneous Alkylation | High | 87 | 98 |
| Condensation-Hydrogenation | Moderate | 90 | 99 |
| Tosylation-Decarboxylation | Low | 75 | 97 |
The heterogeneous alkylation method is preferred for its low solvent costs and minimal purification needs, whereas the condensation-hydrogenation route suits high-purity applications despite higher catalyst expenses.
Crystallization and Polymorph Control
Darifenacin hydrobromide exhibits polymorphism, necessitating strict crystallization protocols. Acetone/water mixtures (55–60°C saturation, cooled to 0–5°C) produce the stable Form I polymorph, while acetic acid/water systems yield Form II, which is hygroscopic and less desirable .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 7 renders the compound susceptible to nucleophilic substitution. In patented synthesis routes, 7-Bromo Darifenacin intermediates participate in alkylation and arylation reactions:
-
Condensation with pyrrolidine derivatives : Reacting 5-(2-bromoethyl)-2,3-dihydrobenzofuran (a precursor) with (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile under basic conditions yields darifenacin analogs. Phase-transfer catalysts like tetrabutyl ammonium bromide enhance reaction efficiency in biphasic systems (toluene/water) at 50–60°C .
-
Sulfonylation : Treatment with p-toluenesulfonyl chloride forms stable intermediates for further functionalization .
Oxidative Degradation
This compound undergoes oxidative degradation under stress conditions:
-
Forced degradation studies using hydrogen peroxide (3% v/v, 80°C) identified 7-hydroxy darifenacin as a major degradant, confirmed via LC-ESI/MS and NMR .
-
Stability profiles indicate susceptibility to peroxide-mediated cleavage of the benzofuran ring, particularly at the brominated position .
Hydrolytic Degradation
-
Acidic/alkaline hydrolysis : Exposure to 0.1N HCl or NaOH at 60°C for 24 hours results in <5% degradation, indicating relative stability under hydrolytic conditions .
Table 2: Comparative Degradation Pathways
Amide Hydrolysis
The acetamide group in this compound resists enzymatic and chemical hydrolysis, as evidenced by:
-
In vitro studies : Incubation with esterases or proteases showed no cleavage, attributed to steric hindrance from diphenyl groups .
Bromine-Specific Reactions
Scientific Research Applications
Chemistry: 7-Bromo Darifenacin is used as a reference standard in analytical chemistry for the development and validation of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Biology: In biological research, this compound is used to study the pharmacological effects of muscarinic receptor antagonists and their role in bladder function and other physiological processes .
Medicine: The compound is investigated for its potential therapeutic applications in treating overactive bladder syndrome and other conditions related to muscarinic receptor activity .
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and formulations targeting muscarinic receptors .
Mechanism of Action
7-Bromo Darifenacin exerts its effects by selectively antagonizing the muscarinic M3 receptor. The M3 receptors are involved in the contraction of bladder and gastrointestinal smooth muscles, saliva production, and iris sphincter function. By blocking these receptors, this compound reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder such as urgency and frequency .
Comparison with Similar Compounds
Comparison with Darifenacin and Its Impurities
Structural and Pharmacological Differences
| Property | Darifenacin Hydrobromide | 7-Bromo Darifenacin |
|---|---|---|
| Molecular Formula | C28H30BrN2O2 | C28H29BrN2O2 |
| Molecular Weight | 507.46 g/mol | 505.45 g/mol |
| Primary Use | Therapeutic (OAB treatment) | Research/analytical standard |
| Binding Affinity | High selectivity for M3 mAChR | Likely reduced due to bromine |
| Crystallinity | Crystalline hydrobromide | Amorphous or solvate forms |
Darifenacin’s efficacy in OAB stems from its antagonism of M3 receptors in bladder smooth muscle, reducing involuntary contractions . In contrast, this compound’s bromine substitution may disrupt critical interactions with residues like alanine 132 and serine 135 in the receptor’s active site, as suggested by computational docking studies .
Key Impurities and Metabolites
Darifenacin’s impurity profile includes:
- 4-Hydroxy Impurity : Formed via oxidative metabolism; molecular weight 588.37 g/mol .
- Carboxylic Acid Impurity : A hydrolysis product with molecular weight 508.45 g/mol .
- N-Oxide Impurity : Oxidation of the pyrrolidine nitrogen; molecular weight 442.55 g/mol .
This compound itself is a process-related impurity during Darifenacin synthesis, alongside analogs like 7-Bromoethyl Darifenacin and cyclic amide derivatives . These impurities exhibit distinct pharmacokinetic behaviors, necessitating rigorous HPLC/UPLC methods for quantification .
Comparison with Structurally Similar Compounds
UK-201844 (HIV-1 Inhibitor)
Darifenacin shares a Tanimoto coefficient of 0.83 with UK-201844, a Pfizer-developed HIV-1 gp160 inhibitor, despite differences in chiral centers and ring sizes . Both compounds feature benzofuran and diphenylacetamide motifs, suggesting overlapping pharmacophores. However, this compound’s bromine atom may sterically hinder binding to viral targets, rendering it ineffective against HIV-1 compared to UK-201844 .
Loperamide (Antidiarrheal Agent)
Loperamide, another mAChR modulator, demonstrates closer proximity to protease active sites and lower ligand movement RMSD (root mean square deviation) in molecular dynamics simulations compared to Darifenacin . This suggests tighter binding and reduced conformational flexibility. However, this compound’s larger bromine atom may exacerbate steric clashes, further reducing its stability in receptor interactions .
Biological Activity
7-Bromo Darifenacin is a derivative of darifenacin, a selective antagonist of the muscarinic M3 receptor, primarily used in the treatment of overactive bladder (OAB). The biological activity of this compound is significant in pharmacological research, particularly concerning its effects on muscarinic receptors and potential therapeutic applications.
This compound selectively antagonizes the muscarinic M3 receptors, which are crucial for bladder contraction and gastrointestinal motility. By blocking these receptors, it reduces involuntary bladder contractions, alleviating symptoms associated with OAB such as urgency and frequency of urination .
Pharmacological Profile
The pharmacological properties of this compound can be summarized as follows:
- Selectivity : It exhibits a high selectivity for M3 receptors over other muscarinic subtypes, with a pKi value indicating strong binding affinity .
- Efficacy : In clinical studies, darifenacin has shown significant improvements in patient-reported outcomes related to bladder conditions .
- Adverse Effects : Common side effects include dry mouth and constipation, which are generally mild and infrequently lead to treatment discontinuation .
Clinical Studies
A multicenter, double-blind study evaluated the efficacy of darifenacin (including this compound) in patients with OAB. Key findings include:
- Patient Population : 561 patients participated, predominantly female (85%).
- Dosage and Administration : Patients received either 7.5 mg or 15 mg of darifenacin once daily.
- Outcomes : Significant reductions in micturition frequency and urgency were observed at both dosages compared to placebo. The number of incontinence episodes decreased by 67.7% for the 7.5 mg group and 72.8% for the 15 mg group .
Case Studies
In an open-label study involving patients dissatisfied with previous treatments, darifenacin was administered at escalating doses. Results indicated:
- Satisfaction Rates : Over 85% of patients reported satisfaction with treatment after 12 weeks.
- Symptom Improvement : Significant enhancements in Patient's Perception of Bladder Condition (PPBC) scores were noted, indicating a shift from moderate/severe problems to minor issues .
Applications in Research
This compound serves as a reference compound in various research applications:
- Analytical Chemistry : It is utilized in high-performance liquid chromatography (HPLC) and mass spectrometry for method development and validation.
- Antibacterial Studies : Recent studies have explored its derivatives' antibacterial properties against pathogens like Staphylococcus aureus.
- Nanoparticle Development : Research into drug delivery systems has involved the formulation of darifenacin-loaded liquid crystal nanoparticles, enhancing bioavailability and therapeutic efficacy.
Comparative Data Table
Q & A
What are the key structural and pharmacological distinctions between 7-Bromo Darifenacin and its parent compound, Darifenacin?
Basic Research Question
this compound introduces a bromine substituent at the 7-position of Darifenacin’s benzofuran moiety. This modification alters its electronic and steric properties, potentially influencing receptor binding kinetics and selectivity. Darifenacin is a selective M3 muscarinic acetylcholine receptor (mAChR) antagonist, and bromination may enhance or reduce subtype selectivity .
Methodological Insight :
- Conduct comparative molecular docking studies to evaluate structural interactions with M3 vs. other mAChR subtypes.
- Use radioligand binding assays (e.g., with tritiated N-methylscopolamine) to quantify affinity shifts .
How can researchers design robust in vitro experiments to evaluate this compound’s receptor selectivity?
Basic Research Question
Focus on isolating receptor subtypes and measuring binding affinity (Ki) or functional antagonism (IC50).
Methodological Insight :
- Use transfected cell lines expressing individual mAChR subtypes (M1–M5) to assess selectivity.
- Employ calcium mobilization or GTPγS binding assays for functional antagonism .
- Include Darifenacin as a positive control to benchmark results .
What synthetic strategies are optimal for producing high-purity this compound?
Advanced Research Question
The bromination step is critical. Darifenacin’s synthesis involves alkylation of a pyrrolidine intermediate with a brominated benzofuran derivative (e.g., 5-(2-bromoethyl)-2,3-dihydrobenzofuran) .
Methodological Insight :
- Optimize bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators, light exclusion).
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallize from diisopropyl ether .
- Validate purity (>98%) using RP-UPLC with photodiode array detection, as described for Darifenacin hydrobromide .
How should researchers resolve contradictory efficacy data between this compound and Darifenacin in preclinical models?
Advanced Research Question
Discrepancies may arise from differences in bioavailability, metabolism, or off-target effects.
Methodological Insight :
- Perform dose-response studies in animal models (e.g., rat bladder contraction assays) to compare potency.
- Analyze metabolic stability using liver microsomes and identify metabolites via LC-MS .
- Use knockout (M3 receptor-deficient) models to confirm target specificity .
What strategies enhance this compound’s selectivity across muscarinic receptor subtypes?
Advanced Research Question
Leverage structure-activity relationship (SAR) studies to minimize M2/M1 affinity while retaining M3 antagonism.
Methodological Insight :
- Synthesize analogs with substitutions at positions 2, 5, and 7 to map steric tolerances.
- Test analogs in functional assays (e.g., carbachol-induced IP1 accumulation in M3-expressing cells) .
- Collaborate with computational chemists to model receptor-ligand dynamics .
Which analytical methods are validated for quantifying this compound in biological matrices?
Methodological Focus
Adapt protocols used for Darifenacin hydrobromide, which employs RP-UPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
Key Steps :
- Spike plasma/serum samples with deuterated Darifenacin (e.g., (±)-Darifenacin-d4) as an internal standard .
- Validate accuracy (90–110%), precision (RSD <15%), and sensitivity (LOQ ≤10 ng/mL) per ICH guidelines.
- Cross-validate with orthogonal methods (e.g., LC-MS/MS) .
How can researchers ensure reproducibility in synthesizing this compound for multi-institutional studies?
Advanced Research Question
Standardize synthetic protocols and characterize intermediates rigorously.
Methodological Insight :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
